molecular formula C24H16ClFN4S2 B2901514 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 956393-87-6

1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B2901514
CAS No.: 956393-87-6
M. Wt: 478.99
InChI Key: SSTQGFNCYHXPFQ-UHFFFAOYSA-N
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Description

1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C24H16ClFN4S2 and its molecular weight is 478.99. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with a similar thiazole scaffold have been found to act on a variety of targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups of the compound.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The presence of a sulfonyl functionality and a C=N group in the compound suggests potential sites for interaction with target proteins .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, including oxidative stress pathways, inflammatory pathways, and cell signaling pathways . The exact pathways affected would depend on the compound’s specific target and mode of action.

Pharmacokinetics

Thiazole derivatives are generally well absorbed and distributed throughout the body . They are metabolized by various enzymes in the liver and excreted in the urine . The presence of a sulfonyl functionality and a C=N group in the compound may influence its pharmacokinetic properties .

Result of Action

Thiazole derivatives have been found to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the compound’s specific target, mode of action, and biochemical pathways affected.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, the compound’s action and efficacy can be influenced by the physiological environment, including the presence of other drugs, the patient’s genetic makeup, and the state of the target cells or tissues .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClFN4S2/c25-17-8-12-19(13-9-17)31-23-21(16-4-2-1-3-5-16)29-24(32-23)30-22(27)20(14-28-30)15-6-10-18(26)11-7-15/h1-14H,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTQGFNCYHXPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)F)N)SC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClFN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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